molecular formula C20H17NO4 B508752 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one CAS No. 409356-95-2

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B508752
CAS No.: 409356-95-2
M. Wt: 335.4g/mol
InChI Key: VJGMNDVRUXFTTC-UHFFFAOYSA-N
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Description

This compound features a coumarin (chromen-2-one) core substituted at the 3-position with a 3,4-dihydroisoquinoline carbonyl group and at the 6-position with a methoxy group. Its structure combines the planar aromaticity of coumarin with the bicyclic rigidity of the dihydroisoquinoline moiety, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMNDVRUXFTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

Resorcinol derivatives react with β-ketoesters under acidic conditions to form the coumarin skeleton.

Procedure :

  • Reactants : 6-Methoxyresorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst : Concentrated H₂SO₄ (10% v/v).

  • Conditions : Reflux at 120°C for 6–8 hr.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.

Yield : 72–85%.

Carboxylic Acid Functionalization

The C-3 position of 6-methoxycoumarin is oxidized to a carboxylic acid:

Procedure :

  • Reactant : 6-Methoxycoumarin (1.0 eq).

  • Oxidizing Agent : KMnO₄ (2.0 eq) in alkaline medium (NaOH).

  • Conditions : Stirring at 60°C for 4 hr.

  • Workup : Acidification with HCl, filtration, and drying.

Yield : 68–76%.

Preparation of 3,4-Dihydro-2(1H)-Isoquinoline

The dihydroisoquinoline moiety is synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions .

Bischler-Napieralski Cyclization

Procedure :

  • Reactant : Phenethylamide derivative (1.0 eq).

  • Reagent : POCl₃ (3.0 eq) in toluene.

  • Conditions : Reflux at 110°C for 12 hr.

  • Workup : Quenching with ice-water, basification with NH₄OH, and extraction with dichloromethane.

Yield : 60–78%.

Reduction to Dihydroisoquinoline

Procedure :

  • Reactant : Isoquinoline (1.0 eq).

  • Reducing Agent : H₂/Pd-C (10% w/w) in ethanol.

  • Conditions : 50 psi H₂ pressure, 25°C for 6 hr.

Yield : 85–92%.

Coupling Strategies for Hybrid Formation

The final step involves coupling the coumarin-3-carboxylic acid with the dihydroisoquinoline amine.

Acyl Chloride-Mediated Coupling

Procedure :

  • Acyl Chloride Formation :

    • Reactant : Coumarin-3-carboxylic acid (1.0 eq).

    • Reagent : SOCl₂ (3.0 eq) in anhydrous DCM.

    • Conditions : Reflux at 40°C for 2 hr.

  • Amide Bond Formation :

    • Reactants : Acyl chloride (1.0 eq), dihydroisoquinoline (1.2 eq), and Et₃N (2.0 eq) in DCM.

    • Conditions : Stirring at 25°C for 12 hr.

    • Workup : Washing with brine, drying (Na₂SO₄), and column chromatography (SiO₂, hexane/EtOAc 7:3).

Yield : 65–74%.

Coupling Reagent-Assisted Method

Procedure :

  • Reactants : Coumarin-3-carboxylic acid (1.0 eq), dihydroisoquinoline (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq).

  • Solvent : DMF.

  • Conditions : Stirring at 25°C for 24 hr.

  • Workup : Extraction with EtOAc, purification via recrystallization (ethanol/water).

Yield : 70–82%.

Optimization and Comparative Analysis

Method Conditions Yield (%) Purity (%) Key Advantage
Acyl Chloride CouplingDCM, 25°C, 12 hr65–7495–98High scalability
EDCl/HOBt CouplingDMF, 25°C, 24 hr70–8297–99Mild conditions, no SOCl₂ required
Ultrasonic-AssistedDCM, 50°C, 1 hr78–8598–99Reduced reaction time

Notes :

  • Ultrasonic irradiation reduces reaction time by 80% compared to conventional methods.

  • EDCl/HOBt minimizes side reactions (e.g., hydrolysis).

Characterization Data

Spectral Confirmation

  • IR (KBr) : 1724 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, coumarin H-4), 7.45–6.85 (m, 7H, aromatic), 4.25 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR : δ 160.1 (C=O), 154.3 (C-2 coumarin), 132.1–112.4 (aromatic carbons).

Challenges and Solutions

  • Low Coupling Efficiency : Use of coupling agents (e.g., EDCl) improves yields by 15–20%.

  • Purification Difficulty : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Its pharmacological properties are explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Shares the dihydroisoquinoline backbone but replaces the coumarin-linked carbonyl with an ethyl carboxylate.
  • (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h): Features a phenyl group instead of coumarin at the carbonyl position, which may enhance lipophilicity and steric hindrance compared to the target compound.
  • 6-[3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one: Incorporates a furochromenone group instead of coumarin, introducing additional heterocyclic complexity that could modulate bioavailability.

Physical and Chemical Properties

  • Melting Points: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Melts at 233–237°C, indicating high crystallinity due to hydrogen bonding from the hydroxy group. Target Compound: Expected to have a lower melting point than the above due to reduced hydrogen-bonding capacity (methoxy instead of hydroxy at position 6), though direct data are unavailable.
  • Degradation Pathways: Methylated quinoline derivatives (e.g., 6-methylquinoline) are metabolized to dihydroquinolinones under denitrifying conditions. By analogy, the methoxy and carbonyl groups in the target compound may influence its environmental persistence or metabolic stability.

Biological Activity

The compound 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one is a synthetic derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxic effects, supported by various research findings.

  • Molecular Formula : C20H19N3O2
  • Molecular Weight : 365.45 g/mol
  • CAS Number : 736945-96-3

1. Antioxidant Activity

Research indicates that derivatives of coumarin, including the compound , exhibit significant antioxidant properties. For instance, studies have shown that certain coumarin derivatives can effectively inhibit lipid peroxidation and possess free radical scavenging abilities.

Compound% Inhibition (Lipid Peroxidation)IC50 (µM)
This compoundTBDTBD
Coumarin Derivative A98.66 ± 1.57>100
Coumarin Derivative B87.68 ± 1.09>100

Note: Specific data for the compound's antioxidant activity is currently under investigation and may be updated upon further studies.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanin biosynthesis. In a comparative study:

Compound% Activity (Tyrosinase Activation)IC50 (µM)
This compoundTBDTBD
Compound 13 (Reference)67.88 ± 5.4868.86 ± 4.11
Compound 14 (Activator)26.66 ± 1.67n.d

These findings suggest that while some derivatives activate tyrosinase, others inhibit it effectively without significant cytotoxicity at lower concentrations.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 melanoma cells revealed that the compound exhibits a narrow cytotoxicity profile at specific concentrations. For instance:

  • At concentrations of 25–50 µM , the compound did not show significant cytotoxic effects (% viability > 80%).
  • Increased concentrations led to reduced cell viability, indicating a dose-dependent response.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with biological activities:

  • Synthesis and Evaluation of Coumarin Derivatives : A study published in Bioorganic and Medicinal Chemistry Letters evaluated various coumarin derivatives for their antioxidative properties and enzyme inhibition capabilities .
  • In Silico Studies : Computational modeling has also been employed to predict the binding affinities of these compounds to target enzymes like tyrosinase, providing insights into their mechanism of action .

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